Methyl valerate
Overview
Description
Mechanism of Action
Target of Action
Methyl valerate, also known as methyl pentanoate, is the methyl ester of pentanoic acid (valeric acid) It’s known that esters, including this compound, can react with acids to liberate heat along with alcohols and acids .
Mode of Action
The exact mode of action of this compound is not clearly documented. As an ester, it can undergo esterification and hydrolysis reactions. In the presence of an acid or base, this compound can be hydrolyzed to produce methanol and valeric acid .
Biochemical Pathways
As an ester, it may participate in various biochemical reactions involving esterification and hydrolysis .
Pharmacokinetics
Due to its ester nature, it’s likely to undergo metabolism via esterases present in the body .
Result of Action
This compound is commonly used in fragrances, beauty care, soap, laundry detergents at levels of 0.1–1% . In a very pure form (greater than 99.5%), it is used as a plasticizer in the manufacture of plastics
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by the presence of acids or bases, which can catalyze its hydrolysis . Additionally, its solubility in water is less than 1 mg/mL at 72°F , which could influence its distribution and action in aqueous environments.
Biochemical Analysis
Biochemical Properties
Methyl valerate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes involved in the metabolism of short-chain fatty acids. For instance, this compound can be metabolized by esterases, which hydrolyze the ester bond to produce valeric acid and methanol . This interaction is crucial for its subsequent biochemical activities.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cultured Caco-2 cells, valerate, a related compound, has been demonstrated to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and reducing paracellular permeability . This suggests that this compound may have similar effects on cellular functions, particularly in the context of gut health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It is known to bind to and modulate the activity of enzymes involved in fatty acid metabolism. For example, this compound can inhibit histone deacetylases, leading to changes in gene expression . Additionally, it may interact with transport proteins and receptors, influencing cellular signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of gut health and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on gut health and metabolism. At high doses, this compound can exhibit toxic effects, including liver toxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to short-chain fatty acid metabolism. It is metabolized by esterases to produce valeric acid, which can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle . This metabolism is crucial for its role in regulating energy balance and cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with fatty acid transport proteins, which facilitate its uptake and distribution within cells . This transport is essential for its subsequent biochemical activities and effects on cellular function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is known to accumulate in the cytoplasm and mitochondria, where it can influence metabolic processes and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl valerate can be synthesized through the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanoic acid and methanol.
Reduction: this compound can be reduced to pentanol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines under appropriate conditions.
Major Products:
Hydrolysis: Pentanoic acid and methanol.
Reduction: Pentanol.
Substitution: Corresponding amides.
Scientific Research Applications
Methyl valerate has several scientific research applications, including:
Biodiesel Research: It is studied as a surrogate component for biodiesel due to its favorable combustion properties.
Fragrance and Industrial Applications: Used in the production of beauty care products, soaps, and laundry detergents.
Molecular Structure and Odor Relation: Research into the structure-odor relationship in fruit esters to understand how molecular structures influence odor perception.
Biofuel Research: Investigated for its potential as an alternative biofuel in reducing reliance on fossil fuels.
Comparison with Similar Compounds
Ethyl valerate: The ethyl ester of pentanoic acid, used similarly in fragrances and as a flavoring agent.
Methyl butyrate: The methyl ester of butyric acid, also used in fragrances and flavorings.
Methyl hexanoate: The methyl ester of hexanoic acid, used in similar applications.
Uniqueness of Methyl Valerate: this compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in biodiesel research and as a plasticizer in high purity forms also set it apart from other similar esters .
Properties
IUPAC Name |
methyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBDRPTVWVGKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060784 | |
Record name | Methyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |
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Flash Point |
72 °F (NTP, 1992) | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895 | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl valerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992) | |
Record name | METHYL VALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20706 | |
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CAS No. |
624-24-8 | |
Record name | METHYL VALERATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20706 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl pentanoate | |
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Record name | Methyl valerate | |
Source | ChemIDplus | |
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Record name | Pentanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl valerate | |
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Record name | Methyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.853 | |
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Record name | METHYL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW21JJJ9VN | |
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Record name | Methyl pentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |
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